N-[(4-bromophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide N-[(4-bromophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
Brand Name: Vulcanchem
CAS No.: 1115876-83-9
VCID: VC11984635
InChI: InChI=1S/C22H21BrN4O3/c23-18-5-1-16(2-6-18)15-26-21(28)17-3-7-19(8-4-17)30-22-20(24-9-10-25-22)27-11-13-29-14-12-27/h1-10H,11-15H2,(H,26,28)
SMILES: C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)Br
Molecular Formula: C22H21BrN4O3
Molecular Weight: 469.3 g/mol

N-[(4-bromophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide

CAS No.: 1115876-83-9

Cat. No.: VC11984635

Molecular Formula: C22H21BrN4O3

Molecular Weight: 469.3 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-bromophenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide - 1115876-83-9

Specification

CAS No. 1115876-83-9
Molecular Formula C22H21BrN4O3
Molecular Weight 469.3 g/mol
IUPAC Name N-[(4-bromophenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Standard InChI InChI=1S/C22H21BrN4O3/c23-18-5-1-16(2-6-18)15-26-21(28)17-3-7-19(8-4-17)30-22-20(24-9-10-25-22)27-11-13-29-14-12-27/h1-10H,11-15H2,(H,26,28)
Standard InChI Key KKSYFEARMKAMRE-UHFFFAOYSA-N
SMILES C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)Br
Canonical SMILES C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure features three distinct moieties:

  • 4-Bromobenzyl Group: A bromine-substituted phenyl ring attached via a methylene bridge to the benzamide core, enhancing hydrophobic interactions and potential halogen bonding with biological targets.

  • Benzamide Backbone: Serves as a central scaffold, common in kinase inhibitors and epigenetic modulators, facilitating hydrogen bonding through its amide group .

  • 3-Morpholin-4-ylpyrazin-2-yloxy Substituent: A pyrazine ring linked to a morpholine group via an ether bond, introducing hydrogen-bond acceptors and nitrogen-rich regions critical for binding to enzymatic active sites.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.1115876-83-9
Molecular FormulaC₂₂H₂₁BrN₄O₃
Molecular Weight469.3 g/mol
IUPAC NameN-[(4-Bromophenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
SMILESC1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)Br
PubChem CID49661067

The stereoelectronic profile, derived from its SMILES notation, reveals a planar benzamide core with peripheral substituents oriented to maximize π-π stacking and dipole interactions.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Formation of the Pyrazine-Morpholine Intermediate: Coupling morpholine with 2-chloropyrazine under nucleophilic aromatic substitution conditions.

  • Etherification of 4-Hydroxybenzamide: Reacting the pyrazine-morpholine intermediate with 4-hydroxybenzamide using a Mitsunobu or Ullmann-type reaction to install the ether linkage.

  • Bromophenylmethyl Amidation: Introducing the 4-bromobenzyl group via amide bond formation between 4-bromobenzylamine and the benzamide carboxylic acid, often employing coupling agents like HATU or EDCI.

Purification and Characterization

Crude product purification employs silica gel chromatography, followed by recrystallization from ethanol/water mixtures. Structural validation utilizes:

  • ¹H/¹³C NMR: Confirms integration ratios and electronic environments of aromatic protons.

  • High-Resolution Mass Spectrometry (HRMS): Verifies molecular ion peaks at m/z 469.3 [M+H]⁺.

Future Research Directions

Target Identification

  • Kinase Profiling Assays: Screen against FGFR1, VEGFR2, and PDGFR-β to identify primary targets.

  • Microbial Susceptibility Testing: Evaluate minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans.

ADMET Profiling

  • Solubility: Current data gaps exist; aqueous solubility assays in PBS (pH 7.4) are critical.

  • CYP450 Inhibition: Assess interactions with cytochrome P450 isoforms to predict drug-drug interaction risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator